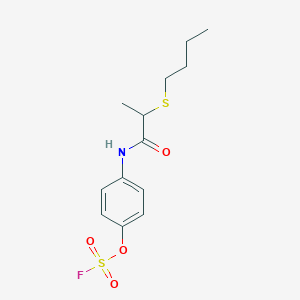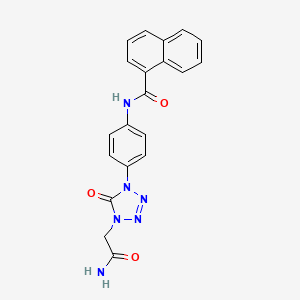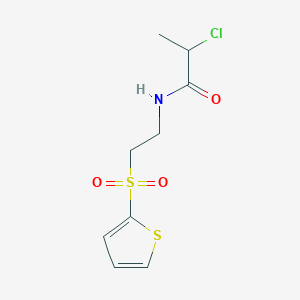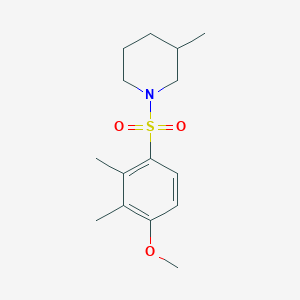
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene, also known as BSAF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has been found to have anti-inflammatory and analgesic effects. 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene in lab experiments is its high potency and selectivity for cancer cells. However, 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is also highly toxic and can cause damage to healthy cells. This makes it difficult to determine the optimal dosage for therapeutic use.
Orientations Futures
There are several future directions for research on 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene. One area of focus is the development of more selective and less toxic derivatives of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene for use in cancer treatment. Another area of research is the investigation of the potential use of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene and its effects on healthy cells.
In conclusion, 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is a chemical compound that has shown promising potential in scientific research for its therapeutic applications, particularly in the treatment of cancer. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene that may lead to the development of more effective and less toxic treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-butylsulfanyl)propanamide in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is also being investigated for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
1-(2-butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-3-4-9-20-10(2)13(16)15-11-5-7-12(8-6-11)19-21(14,17)18/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAHSHYSMCQRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(C)C(=O)NC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Butylsulfanyl)propanamido]phenyl sulfurofluoridate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2588451.png)

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)

![2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2588456.png)
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)
![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)




![3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2588470.png)
